molecular formula C10H12ClN3S B2837663 2-(1-Chloroethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine CAS No. 923721-47-5

2-(1-Chloroethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2837663
CAS No.: 923721-47-5
M. Wt: 241.74
InChI Key: STFXLAYTLXETOD-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno ring fused to a pyrimidine ring, with additional chloroethyl and dimethyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloroethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno Ring: The initial step involves the construction of the thieno ring through cyclization reactions.

    Pyrimidine Ring Formation: The thieno ring is then fused with a pyrimidine ring using appropriate reagents and catalysts.

    Introduction of Substituents: The chloroethyl and dimethyl groups are introduced through substitution reactions, often using reagents like chloroethylamine and methyl iodide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction systems, and stringent purification techniques to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloroethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thienopyrimidine derivatives.

    Substitution: Formation of substituted thienopyrimidine derivatives with various functional groups.

Scientific Research Applications

2-(1-Chloroethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Chloroethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Chloroethyl)pyrimidin-4-amine
  • 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine
  • 2-(1-Chloroethyl)-5-methylthieno[2,3-d]pyrimidin-4-amine

Uniqueness

2-(1-Chloroethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Biological Activity

2-(1-Chloroethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound belonging to the thienopyrimidine family. Its distinct chemical structure allows for various biological activities, making it a subject of interest in pharmacological research. This article explores its biological activity, including anti-inflammatory and anticancer properties, and summarizes relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C10H12ClN3SC_{10}H_{12}ClN_{3}S with a molecular weight of approximately 241.74 g/mol. The unique thieno and pyrimidine ring fusion contributes to its biological activity. The presence of the chloroethyl group enhances its reactivity and potential interactions with biological targets.

Anti-inflammatory Activity

Research has indicated that derivatives of this compound exhibit significant anti-inflammatory properties. A study evaluated the compound's inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

  • Inhibitory Potency : The compound demonstrated a half-maximal inhibitory concentration (IC50) against COX-2 comparable to that of established anti-inflammatory drugs like celecoxib.
CompoundIC50 (μmol)Reference
This compound0.04 ± 0.01
Celecoxib0.04 ± 0.01

The mechanism of action involves the modulation of inflammatory pathways, including the reduction of prostaglandin E2 (PGE2) production.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines.

  • Cell Lines Tested : The efficacy was primarily assessed using A431 vulvar epidermal carcinoma cells.
Cell LineEffect ObservedReference
A431Significant inhibition of proliferation

The anticancer activity is attributed to the compound's ability to interfere with key signaling pathways involved in cell growth and survival.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Study on Inflammatory Models : In a carrageenan-induced paw edema model, derivatives showed significant reductions in edema comparable to indomethacin, a standard anti-inflammatory drug.
    • ED50 Values : The effective dose for these compounds ranged from 8.23 to 11.60 μM compared to indomethacin's ED50 of 9.17 μM .
  • Anticancer Efficacy : A study reported that the compound exhibited notable cytotoxicity against several cancer cell lines while maintaining low toxicity to primary mammalian cells .

The biological activity of this compound is believed to involve:

  • Targeting Enzymes : The compound may inhibit enzymes like COX involved in inflammatory responses.
  • Modulating Signaling Pathways : It can affect pathways related to apoptosis and cell cycle regulation.

Properties

IUPAC Name

2-(1-chloroethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3S/c1-4-6(3)15-10-7(4)8(12)13-9(14-10)5(2)11/h5H,1-3H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFXLAYTLXETOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N)C(C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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